Cas no 1245563-16-9 (N-Methyl 4-bromo-2-ethoxybenzamide)
N-Methyl 4-bromo-2-ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-ethoxy-N-methylbenzamide
- DTXSID40681832
- VZB56316
- N-methyl-4-bromo-2-ethoxybenzamide
- N-METHYL 4-BROMO-2-ETHOXYBENZAMIDE
- AKOS015835575
- MFCD17015774
- DB-361421
- BS-19627
- 1245563-16-9
- CS-0208521
- Benzamide, 4-bromo-2-ethoxy-N-methyl-
- N-Methyl 4-bromo-2-ethoxybenzamide
-
- MDL: MFCD17015774
- Inchi: 1S/C10H12BrNO2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)
- InChI Key: BATTWSDSGWAEMC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(NC)=O)=C(C=1)OCC
Computed Properties
- Exact Mass: 257.00514g/mol
- Monoisotopic Mass: 257.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.3Ų
N-Methyl 4-bromo-2-ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M296293-100mg |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M296293-250mg |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M296293-500mg |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M296293-1g |
N-Methyl 4-bromo-2-ethoxybenzamide |
1245563-16-9 | 1g |
$98.00 | 2023-05-18 | ||
| abcr | AB309688-1 g |
N-Methyl 4-bromo-2-ethoxybenzamide; 98% |
1245563-16-9 | 1g |
€105.20 | 2022-08-31 | ||
| abcr | AB309688-5 g |
N-Methyl 4-bromo-2-ethoxybenzamide; 98% |
1245563-16-9 | 5g |
€231.60 | 2022-08-31 | ||
| abcr | AB309688-25 g |
N-Methyl 4-bromo-2-ethoxybenzamide; 98% |
1245563-16-9 | 25g |
€610.80 | 2022-08-31 | ||
| Alichem | A019142945-100g |
4-Bromo-2-ethoxy-N-methylbenzamide |
1245563-16-9 | 95% | 100g |
$921.69 | 2023-09-03 | |
| abcr | AB309688-1g |
N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |
1245563-16-9 | 98% | 1g |
€110.00 | 2024-04-20 | |
| abcr | AB309688-5g |
N-Methyl 4-bromo-2-ethoxybenzamide, 98%; . |
1245563-16-9 | 98% | 5g |
€246.00 | 2024-04-20 |
N-Methyl 4-bromo-2-ethoxybenzamide Suppliers
N-Methyl 4-bromo-2-ethoxybenzamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-Methyl 4-bromo-2-ethoxybenzamide
Professional Introduction to N-Methyl 4-bromo-2-ethoxybenzamide (CAS No. 1245563-16-9)
N-Methyl 4-bromo-2-ethoxybenzamide, with the chemical formula C10H10BrNO2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a benzamide core substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position. The presence of these functional groups makes it a valuable intermediate in the development of various therapeutic agents.
The CAS No. 1245563-16-9 of N-Methyl 4-bromo-2-ethoxybenzamide is a unique identifier that ensures consistency and accuracy in its classification and use within scientific literature and industrial applications. This numbering system is crucial for researchers and manufacturers to reliably reference and procure the compound.
In recent years, N-Methyl 4-bromo-2-ethoxybenzamide has garnered attention due to its potential applications in the synthesis of biologically active molecules. Specifically, its benzamide moiety is a common pharmacophore found in many drugs, contributing to its utility in medicinal chemistry. The bromine substituent further enhances its reactivity, making it a versatile building block for more complex molecular architectures.
One of the most compelling aspects of N-Methyl 4-bromo-2-ethoxybenzamide is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to create compounds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory, antiviral, and anticancer activities. These findings underscore the importance of this compound in drug discovery efforts.
The structural flexibility of N-Methyl 4-bromo-2-ethoxybenzamide allows for diverse chemical modifications, which is a critical factor in medicinal chemistry. By introducing different functional groups or altering existing ones, chemists can fine-tune the biological activity of resulting compounds. This adaptability has made it a preferred choice for synthetic chemists working on targeted drug design.
Recent advancements in computational chemistry have further highlighted the significance of N-Methyl 4-bromo-2-ethoxybenzamide. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. These simulations have helped predict the binding affinities and mechanisms of action of various derivatives, accelerating the development process.
In addition to its pharmaceutical applications, N-Methyl 4-bromo-2-ethoxybenzamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The ability to tailor its chemical structure allows researchers to optimize its performance for specific applications, such as light-emitting diodes (LEDs) and organic photovoltaics.
The synthesis of N-Methyl 4-bromo-2-ethoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly efficient and selective.
Industrial-scale production of N-Methyl 4-bromo-2-ethoxybenzamide is also an area of active research. Manufacturers are focusing on optimizing synthetic routes to reduce costs and environmental impact while maintaining high standards of quality control. Sustainable practices, such as green chemistry principles, are being integrated into production processes to minimize waste and energy consumption.
The regulatory landscape surrounding N-Methyl 4-bromo-2-ethoxybenzamide is another critical consideration for researchers and industry professionals. Compliance with international standards ensures that the compound can be safely used in both academic and commercial settings. Regulatory bodies provide guidelines on handling, storage, and disposal, which are essential for maintaining safety and efficacy.
In conclusion, N-Methyl 4-bromo-2-ethoxybenzamide (CAS No. 1245563-16-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, reinforcing its importance in modern chemistry.
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